molecular formula C18H32O4 B12663790 Diheptyl maleate CAS No. 31983-42-3

Diheptyl maleate

Cat. No.: B12663790
CAS No.: 31983-42-3
M. Wt: 312.4 g/mol
InChI Key: KUUZQLFCCOGXKQ-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diheptyl maleate is an organic compound with the molecular formula C18H32O4 . It is an ester derived from maleic acid and heptyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptyl maleate is typically synthesized through the esterification of maleic acid with heptyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of maleic anhydride with heptyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, yielding high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of maleic acid derivatives.

    Reduction: Reduction of this compound can lead to the formation of heptyl succinate.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Maleic acid derivatives.

    Reduction: Heptyl succinate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diheptyl maleate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing non-toxic plasticizers for medical devices.

    Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent plasticizing properties.

Mechanism of Action

The mechanism by which diheptyl maleate exerts its effects is primarily through its interaction with polymer matrices. It integrates into the polymer structure, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to be used in drug delivery without eliciting significant immune responses.

Comparison with Similar Compounds

  • Dibutyl maleate
  • Diethyl maleate
  • Dimethyl maleate

Comparison: Diheptyl maleate is unique due to its longer heptyl chain, which imparts greater flexibility and lower volatility compared to its shorter-chain counterparts like dibutyl maleate and diethyl maleate. This makes it particularly valuable in applications requiring enhanced plasticizing effects and stability.

Properties

CAS No.

31983-42-3

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

diheptyl (Z)-but-2-enedioate

InChI

InChI=1S/C18H32O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3/b14-13-

InChI Key

KUUZQLFCCOGXKQ-YPKPFQOOSA-N

Isomeric SMILES

CCCCCCCOC(=O)/C=C\C(=O)OCCCCCCC

Canonical SMILES

CCCCCCCOC(=O)C=CC(=O)OCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.